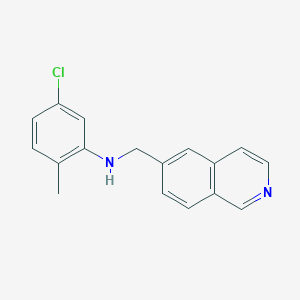
5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline, also known as CQ1, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has also been shown to have other biochemical and physiological effects. For example, studies have shown that 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline in lab experiments is its potential toxicity, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline. One area of research could focus on further elucidating the mechanism of action of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline, in order to better understand how it inhibits the growth of cancer cells. Another area of research could focus on developing new derivatives of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline that have improved efficacy and reduced toxicity. Additionally, research could be conducted to explore the potential applications of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline in other fields, such as neurology or infectious disease.
Synthesemethoden
The synthesis of 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is a complex process that involves several steps. The starting material for the synthesis is 6-chloro-2-methylaniline, which is reacted with 2-iodoisoquinoline in the presence of a palladium catalyst to form the intermediate product. The intermediate product is then treated with sodium hydride and chloroacetyl chloride to produce the final product, 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research for 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is its use as a potential anticancer agent. Studies have shown that 5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has the ability to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2/c1-12-2-5-16(18)9-17(12)20-10-13-3-4-15-11-19-7-6-14(15)8-13/h2-9,11,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGHORZRNPTDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2=CC3=C(C=C2)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6634294.png)
![2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B6634302.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)
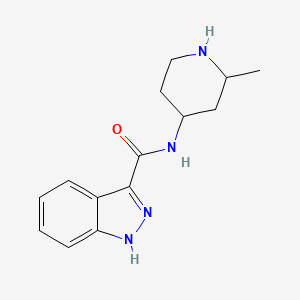
![5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)
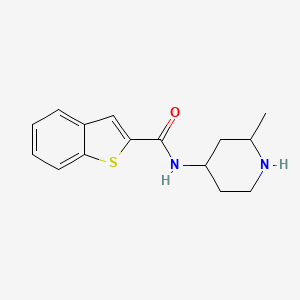

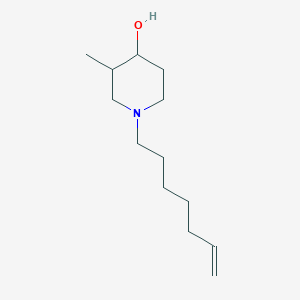

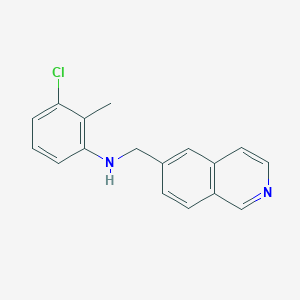


![Methyl 3-[2-(3-bromophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B6634376.png)
![3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile](/img/structure/B6634383.png)